5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride
Overview
Description
Piperazine is a common component in a variety of pharmaceuticals due to its wide range of biological activity . It’s often used in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The sulfonyl group attached to the piperazine in your compound could potentially alter its properties and effectiveness.
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .Chemical Reactions Analysis
Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can depend on many factors including its specific structure and the presence of functional groups. For example, a compound related to yours, piperazine-1-sulfonyl fluoride hydrochloride, has a molecular weight of 204.65 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-piperazin-1-ylsulfonyl-1H-pyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S.ClH/c13-7-6(5-10-8(14)11-7)17(15,16)12-3-1-9-2-4-12;/h5,9H,1-4H2,(H2,10,11,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARINBJJBGGDXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC(=O)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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